molecular formula C17H23N3O3S2 B5368170 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-propylsulfonylpiperidine-4-carboxamide

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-propylsulfonylpiperidine-4-carboxamide

Cat. No.: B5368170
M. Wt: 381.5 g/mol
InChI Key: SVLBKABMYDTSMQ-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-propylsulfonylpiperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopenta[b]thiophene ring, a piperidine ring, and a sulfonyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-propylsulfonylpiperidine-4-carboxamide typically involves multiple steps:

    Formation of the Cyclopenta[b]thiophene Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a thiophene derivative, under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source, such as sodium cyanide or potassium cyanide.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction involving a suitable aldehyde or ketone and an amine.

    Sulfonylation: The sulfonyl group can be introduced through a sulfonylation reaction using a sulfonyl chloride reagent.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction using a suitable amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, nucleophiles such as amines or alcohols, and electrophiles such as alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced cyano derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure makes it a potential candidate for use as a catalyst in various organic reactions.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving sulfur-containing compounds.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

    Drug Development: The compound’s unique structure and potential biological activity make it a candidate for drug development, particularly for targeting specific enzymes or receptors.

Industry

    Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex organic compounds.

    Pharmaceuticals: It may be used in the production of pharmaceutical compounds with specific therapeutic effects.

Mechanism of Action

The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-propylsulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-propylsulfonylpiperidine-4-carboxamide: This compound is unique due to its specific combination of functional groups and ring structures.

    N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methylsulfonylpiperidine-4-carboxamide: Similar structure but with a methylsulfonyl group instead of a propylsulfonyl group.

    N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-ethylsulfonylpiperidine-4-carboxamide: Similar structure but with an ethylsulfonyl group instead of a propylsulfonyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-propylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S2/c1-2-10-25(22,23)20-8-6-12(7-9-20)16(21)19-17-14(11-18)13-4-3-5-15(13)24-17/h12H,2-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLBKABMYDTSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C3=C(S2)CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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